molecular formula C33H29BrSi B11948577 Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane

Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane

Cat. No.: B11948577
M. Wt: 533.6 g/mol
InChI Key: XYHYVXWRKVGVGE-UHFFFAOYSA-N
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Description

Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane is a complex organosilicon compound characterized by the presence of a silicon atom bonded to three benzyl groups and a 4’-bromo-[1,1’-biphenyl]-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane typically involves the reaction of a silicon-based precursor with benzyl halides and a brominated biphenyl derivative. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with benzyl halides in the presence of a catalyst such as platinum or palladium. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: The bromine atom in the biphenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents such as tetrahydrofuran or diethyl ether under inert atmospheres.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

Major Products

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Medicine: Investigated for its potential use in the design of novel therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of advanced materials such as polymers, coatings, and electronic components.

Mechanism of Action

The mechanism of action of Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the formation of diverse molecular structures

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(4-bromophenyl)silane: Similar in structure but contains four bromophenyl groups instead of benzyl groups.

    Tribenzylsilane: Lacks the brominated biphenyl group, making it less reactive in certain substitution reactions.

    Triphenylsilane: Contains phenyl groups instead of benzyl groups, leading to different reactivity and applications.

Uniqueness

Tribenzyl(4’-bromo-[1,1’-biphenyl]-4-yl)silane is unique due to the combination of benzyl and brominated biphenyl groups bonded to the silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C33H29BrSi

Molecular Weight

533.6 g/mol

IUPAC Name

tribenzyl-[4-(4-bromophenyl)phenyl]silane

InChI

InChI=1S/C33H29BrSi/c34-32-20-16-30(17-21-32)31-18-22-33(23-19-31)35(24-27-10-4-1-5-11-27,25-28-12-6-2-7-13-28)26-29-14-8-3-9-15-29/h1-23H,24-26H2

InChI Key

XYHYVXWRKVGVGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)Br

Origin of Product

United States

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